molecular formula C4H5NO2S2 B153586 2-Thiophenesulfonamide CAS No. 6339-87-3

2-Thiophenesulfonamide

Cat. No. B153586
CAS RN: 6339-87-3
M. Wt: 163.2 g/mol
InChI Key: KTFDYVNEGTXQCV-UHFFFAOYSA-N
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Description

2-Thiophenesulfonamide is a chemical compound that has been the subject of various research studies due to its potential applications in medicinal chemistry. The compound is characterized by the presence of a thiophene ring, which is a five-membered aromatic ring containing one sulfur atom, and a sulfonamide group, which is known for its involvement in the inhibition of enzymes such as carbonic anhydrase .

Synthesis Analysis

The synthesis of 2-thiophenesulfonamide derivatives has been explored through different methods. One approach involves the use of ynamides in the synthesis of 2-(tosylamido)- and 2,5-bis(tosylamido)thiophenes, which are related to 2-thiophenesulfonamide. This method is metal-catalyst-free and uses Na2S·9H2O under mild conditions, demonstrating the potential for step-economic synthesis of thiophene derivatives . Another synthesis route for 4-substituted 2-thiophenesulfonamides starts from 3-thiophenecarboxaldehyde and employs metalation chemistry, highlighting the versatility of synthetic approaches for this class of compounds .

Molecular Structure Analysis

The molecular structure of 2-thiophenesulfonamide derivatives is crucial for their biological activity. For instance, the incorporation of the sulfonamide group is essential for binding to the active site of enzymes like carbonic anhydrase. The molecular hybridization strategy, which combines different moieties such as benzenesulfonamide and thiopyrimidine, has been used to create compounds with selective inhibition of carbonic anhydrase isoforms . This indicates the importance of the molecular structure in determining the specificity and potency of enzyme inhibitors.

Chemical Reactions Analysis

2-Thiophenesulfonamide and its derivatives undergo various chemical reactions that modify their structure and properties. For example, chlorination of 2-thiophenesulfonamide leads to unstable intermediates that can react with polyhaloethenes or trichloroacetaldehyde to yield trichloroethyl thiophenesulfonamides. These reactions demonstrate the reactivity of the sulfonamide group and its potential for further chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-thiophenesulfonamide derivatives are influenced by their molecular structure. For instance, the presence of substituents on the thiophene ring can affect the compound's solubility, stability, and reactivity. The inhibitory activity of these compounds against carbonic anhydrase II, with some showing nanomolar potency, suggests that they have favorable interaction profiles with the enzyme's active site. Additionally, the lack of sensitization potential, as determined by cysteine reactivity, indicates that these compounds may have a reduced risk of adverse reactions .

Scientific Research Applications

Carbonic Anhydrase Inhibitors

  • Synthesis and Activity in Carbonic Anhydrase Inhibition : 4-substituted 2-thiophenesulfonamides, synthesized from 3-thiophenecarboxaldehyde, have shown significant in vitro inhibition of carbonic anhydrase II, with concentrations less than 10 nM, highlighting their potential in related applications (Holmes et al., 1994).
  • Inhibition of Carbonic Anhydrase II : Similarly, 5-substituted 3-thiophenesulfonamides prepared from 4-bromo-2-thiophene carboxaldehyde also inhibited carbonic anhydrase II effectively in vitro (Chow et al., 1996).

Synthesis and Properties

  • Synthesis of N-(2,2,2-Trichloroethyl)-2-thiophenesulfonamides : The chlorination of 2-thiophenesulfonamide and subsequent reactions led to the formation of N-(2,2,2-trichloroethyl)-2-thiophenesulfonamides, demonstrating its versatility in chemical synthesis (Aizina et al., 2003).

Novel Ring System Synthesis

  • Creation of the 5H‐thieno[2,3‐e]‐4,1,2‐oxathiazepine Ring System : The use of 3-(methoxymethoxymethyl)-2-thiophenesulfonamides and 3-hydroxymethyl-N-methoxymethyl-2-thiophenesulfonamides led to the formation of a novel 2,3-dihydro-5H-thieno[2,3-e]-4,1,2-oxathiazepine ring system (Dantanarayana et al., 1999).

Anticancer Applications

  • Cytotoxicity in Leukaemic Cells : Benzo(b)thiophenesulfonamide 1,1-dioxide derivatives showed in vitro cytotoxic activity against leukaemic CCRF-CEM cells (Alonso et al., 2001).

Endothelin Receptor Antagonists

  • As Endothelin Receptor Antagonists : Thiophenesulfonamides were synthesized and evaluated as ETA selective endothelin receptor antagonists, with the most potent inhibitor showing significant inhibitory activity (Raju et al., 1996).

Water-Soluble Sulfonamides

  • Water-Soluble Sulfonamides for IOP Lowering : Sulfonamides incorporating a 4-sulfamoylphenyl-methylthiourea scaffold demonstrated strong affinities towards carbonic anhydrase isozymes and showed potential in intraocular pressure lowering in normotensive rabbits (Casini et al., 2002).

Beta-Adrenergic Receptor Agonists

  • Beta-Adrenergic Receptor Agonism : Tryptamine-based 2-thiophenesulfonamide derivatives were found to be potent beta3-adrenergic receptor agonists, showing selectivity for beta3-AR over other ARs (Mizuno et al., 2004).

Fluorescence Signaling

  • Fluorescence Signaling of Thiophenol : A new fluorescence signaling probe for thiophenol was developed using 2-(2-aminophenyl)benzothiazole and its 2,4-dinitrobenzenesulfonamide derivative, showcasing the application in sensitive detection methods (Choi et al., 2017).

Ocular Hypertension Treatment

  • Treatment of Primary Open-Angle Glaucoma : (Hydroxyalkyl)sulfonyl-substituted benzene- and thiophenesulfonamides have been synthesized for the treatment of primary open-angle glaucoma, exhibiting nanomolar range inhibition of carbonic anhydrase II (Shepard et al., 1991).

Synthesis of Fluorosubstituted Heterocycles

  • Synthesis of Fluorosubstituted Five-Membered Heterocycles : Research on 2- and 3-fluorosubstituted thiophenes, pyrroles, and furans demonstrated their potential in the synthesis of fluorosubstituted heterocycles (Dvornikova et al., 2003).

Inhibitors of Pathogenic Bacteria

  • Inhibition of Pathogenic Bacteria : 2-thio- and 2-seleno-acetamides bearing benzenesulfonamide were evaluated as inhibitors of Carbonic Anhydrases from different pathogenic bacteria, showing potential as innovative antibacterial agents (Angeli et al., 2020).

Antitumour Activity

  • Inhibition of Human Cancer Cell Growth : Benzo[b]thiophene-6-carboxamide 1,1-dioxide derivatives inhibited the growth of several tumor cell lines at nanomolar concentrations, indicating their potential in antitumor therapy (Sagardoy et al., 2010).

C-Terminal Peptide Thioesters Synthesis

  • Synthesis of C-Terminal Peptide Thioesters : The alkanesulfonamide "safety-catch" resin was utilized for Fmoc-based synthesis of C-terminal peptide thioesters, showing improved yield with specific conditions (Quaderer & Hilvert, 2001).

Safety And Hazards

2-Thiophenesulfonamide is classified as a combustible liquid and is harmful if swallowed119. It can cause eye irritation, skin irritation, and may be harmful if inhaled119.


Future Directions

Thiophene-based sulfonamides, including 2-Thiophenesulfonamides, have been identified as potential inhibitors of quorum sensing in pathogenic Vibrios12. This suggests that they could be developed into specific quorum sensing-directed treatments for Vibrio infections12.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H5NO2S2/c5-9(6,7)4-2-1-3-8-4/h1-3H,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFDYVNEGTXQCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2S2
Source PubChem
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DSSTOX Substance ID

DTXSID80212801
Record name 2-Thiophenesulfonamide
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Molecular Weight

163.2 g/mol
Source PubChem
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Product Name

2-Thiophenesulfonamide

CAS RN

6339-87-3
Record name 2-Thiophenesulfonamide
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Record name 2-Thiophenesulfonamide
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Synthesis routes and methods I

Procedure details

4-biphenylsulfonamide was prepared according to the procedure for thiophene-2-sulfonamide YG1-030 except using 4-biphenylsulfonyl chloride, which afforded the title compound 642.2 mg (90.6%) as a white solid, m.p.: 223-225° C.
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90.6%

Synthesis routes and methods II

Procedure details

4-nitrobenzenesulfonamide was prepared according to the procedure for thiophene-2-sulfonamide YG1-030 except using 4-nitrobenzenesulfonyl chloride, which afforded the title compound 1.953 g (96.6%) as a pale yellow solid, m.p.: 178-180° C. 1H-NMR, 400 MHz, d6-DMSO, δ (ppm): 8.40 (d, J=8.6 Hz, 2H), 8.04 (d, J=8.6 Hz, 2H), 7.72 (br, 2H). HRMS (ESI-ve) m/z calculated for C6H6N2O4S (M−H)− 200.9976. Found 200.9986.
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96.6%

Synthesis routes and methods III

Procedure details

5-chlorothiophene-2-sulfonamide was prepared according to the procedure for thiophene-2-sulfonamide YG1-030 except using 4-biphenylsulfonyl chloride, which afforded the title compound 932.5 mg (94.4%) as a white solid, m.p.: 110-112° C.
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94.4%

Synthesis routes and methods IV

Procedure details

365.3 mg thiophene-2-sulfonyl chloride was dissolved in 5 ml THF, to which at 0° C. was added 1.7 ml NH3 solution drop wise. The resulting mixture was stirred at r.t. for 2 hrs and acidified with conc. HCl at 0° C. to pH=˜2. The organic solvent was removed via rotavap and the aqueous suspension was extracted with ethyl acetate. The extract was combined and washed with saturated NaHCO3 solution, water and brine. Dried over Na2SO4, the organic phase was filtered and the filtrate was concentrated affording the title compound 212 mg (65%) as a white solid, m.p.: 137-139° C.
Quantity
365.3 mg
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1.7 mL
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65%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
124
Citations
YA Aizina, IB Rozentsveig, GG Levkovskaya… - Russian journal of …, 2003 - Springer
… We have found that 2-thiophenesulfonamide reacts with trichloroacetaldehyde in the presence of a catalytic amount of sulfuric acid. The use of a large amount of sulfuric acid, as well as …
Number of citations: 8 link.springer.com
R Cundiff, R Estes - Journal of the American Chemical Society, 1950 - ACS Publications
… 5-Chloro-2-thiophenesulfonamide was prepared by heating for fifteen … -2 -thiophenesulfonamide was prepared by adding to 1 g. (0.00506 mole) of 5-chloro-2thiophenesulfonamide 9 g.(…
Number of citations: 6 pubs.acs.org
HY Lew, CR Noller - Journal of the American Chemical Society, 1950 - ACS Publications
… Of the six possible isomers, 5-amino-2thiophenesulfonamide … 4-amino-2-thiophenesulfonamide and an amorphous product … 5-amino-2thiophenesulfonamide paralleled the usual pro…
Number of citations: 22 pubs.acs.org
A Arcoria, E Maccarone, G Musumarra… - Spectrochimica Acta Part …, 1974 - Elsevier
… In 2-thiophenesulfonamide the NH 2 stretching is splitted into two bands located at 3320 and 3240 cm -1, ascribed respectively to the asymmetric and symmetric stretching vibrations of …
Number of citations: 29 www.sciencedirect.com
L Deblais, YA Helmy, A Kumar, J Antwi… - The Journal of …, 2019 - nature.com
Campylobacter is a leading cause of bacterial foodborne gastroenteritis worldwide, and poultry are a major source of human campylobacteriosis. The control of Campylobacter from …
Number of citations: 16 www.nature.com
CA Obafemi - Phosphorus and Sulfur and the Related Elements, 1980 - Taylor & Francis
2-Thiophenesulfonyl chloride, prepared by treating thiophene with chlorosulfonic acid, has been condensed with nucleophilic reagents: ammonia, cyclohexylamine, N-methylaniline …
Number of citations: 10 www.tandfonline.com
DW Slocum, PL Gierer - The Journal of Organic Chemistry, 1973 - ACS Publications
… Initial attempts to effect metalation of lV,IV-dimethyl2-thiophenesulfonamide in the 3 or 3,5 positions … with the result that 5-trimethylsilyl-jV,iVdimethyl-2-thiophenesulfonamide (1) was …
Number of citations: 24 pubs.acs.org
LB Asprey, SE Stephanou… - Journal of the American …, 1950 - ACS Publications
… 5-Chloro-2-thiophenesulfonamide was prepared by heating for fifteen … -2 -thiophenesulfonamide was prepared by adding to 1 g. (0.00506 mole) of 5-chloro-2thiophenesulfonamide 9 g.(…
Number of citations: 70 pubs.acs.org
CA Obafemi - Phosphorus and Sulfur and the Related Elements, 1982 - Taylor & Francis
… The oil was cooled in the fridge and the resulting solid dissolved in aqueous ethanol and left to stand when the 5-chloro-2-thiophenesulfonamide crystallized out (0.60 g, 68%). identical …
Number of citations: 11 www.tandfonline.com
A Aydin, M Akkurt, ZT Gur, E Banoğlu - … Crystallographica Section E …, 2018 - scripts.iucr.org
In the title compound, C16H13Cl2N3O3S2, the thiophene ring is disordered in a 0.762 (3):0.238 (3) ratio by an approximate 180 rotation of the ring around the S—C bond linking the …
Number of citations: 2 scripts.iucr.org

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